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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of a generic test
formulation and a reference formulation of azilsartan medoxomil, an angiotensin Il receptor
blocker (ARB) used for the treatment of hypertension. The information presented is based on a
pivotal bioequivalence study conducted in healthy adult subjects, offering valuable insights for
researchers and professionals involved in drug development and evaluation.

Executive Summary

The evaluated generic azilsartan medoxomil formulation demonstrated bioequivalence to the
reference product under both fasting and fed conditions. Key pharmacokinetic parameters,
including the maximum plasma concentration (Cmax) and the area under the plasma
concentration-time curve (AUC), for the active moiety, azilsartan, fell within the standard
acceptance range of 80.00% to 125.00%. These findings indicate that the two formulations can
be considered therapeutically equivalent.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of the test and reference
formulations of azilsartan medoxomil under fasting and fed conditions. The data is derived from
a single-dose, randomized, open-label, two-way crossover study in healthy Chinese volunteers.
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Table 1: Pharmacokinetic Parameters under Fasting Conditions (n=30)[3]

. Reference .
Test Formulation . Geometric Mean
Parameter Formulation (Mean .
(Mean * SD) Ratio (90% CI)
+ SD)
89.09% (83.41% -
Cmax (ng/mL) 2055.00 + 438.70 2306.67 + 534.82
95.16%)
95.57% (91.19% -
AUCO-t (h-ng/mL) 15100 £ 3511.19 15800 £ 3642.97
100.18%)
95.06% (90.72% -
AUCO-» (h-ng/mL) 15400 £ 3692.29 16200 + 3784.64
99.62%)
Tmax (h) 2.89+1.38 1.99 + 0.58 -
t1/2 (h) 9.68 + 1.02 9.76 + 0.90 -

Table 2: Pharmacokinetic Parameters under Fed Conditions (n=30)[3]

] Reference .
Test Formulation . Geometric Mean
Parameter Formulation (Mean .
(Mean * SD) + SD) Ratio (90% CI)

99.65% (95.56% -

Cmax (ng/mL) 1959.67 + 304.10 1966.55 + 331.73
103.91%)
98.70% (95.20% -
AUCO-t (h-ng/mL) 15200 + 3278.33 15400 + 3362.99
102.35%)
99.37% (95.78% -
AUCO-o (h-ng/mL) 15700 + 3474.30 15800 + 3606.97
103.10%)
Tmax (h) 3.42+1.00 3.57+1.26 -
t1/2 (h) 10.29 + 1.02 10.32 + 1.07 -

Experimental Protocols
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The bioequivalence of the two azilsartan medoxomil formulations was established through a
single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study.

[1][2]

Study Design

Healthy adult male and female subjects were randomly assigned to receive a single oral dose
of either the test or the reference azilsartan medoxomil 80 mg tablet under fasting conditions.
[4][5] Following a washout period, subjects received the alternate formulation. A similar protocol
was followed for the fed condition study. The primary objective was to compare the
pharmacokinetic profiles of the two formulations.[4]

Blood Sampling and Analysis

Blood samples were collected at predefined time points over a 72-hour period following drug
administration.[4] The concentration of azilsartan in plasma was determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable
concentration (AUCO-t), and AUC from time zero to infinity (AUCO-), were calculated from the
plasma concentration-time data.[2] The bioequivalence between the two formulations was
assessed by calculating the 90% confidence intervals (Cls) for the ratio of the geometric means
of Cmax, AUCO-t, and AUCO-c. For bioequivalence to be declared, the 90% Cls for these
parameters must fall within the range of 80.00% to 125.00%.[4]

Mechanism of Action and Signaling Pathway

Azilsartan is a selective antagonist of the angiotensin Il type 1 (AT1) receptor.[6] By blocking
the binding of angiotensin Il to the AT1 receptor, azilsartan inhibits the vasoconstrictor and
aldosterone-secreting effects of angiotensin I, leading to a reduction in blood pressure.[6]

The binding of angiotensin Il to the AT1 receptor activates several downstream signaling
pathways, including the mitogen-activated protein kinase (MAPK) cascade, which contributes
to vascular smooth muscle cell growth and inflammation.[7] Azilsartan's blockade of the AT1
receptor can attenuate these effects. Furthermore, azilsartan has been shown to influence the
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phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of
nitric oxide, a potent vasodilator.[6][8]
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Caption: Mechanism of action of Azilsartan.

Experimental Workflow

The workflow for a typical bioequivalence study of azilsartan medoxomil is depicted below.
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Caption: Bioequivalence study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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